Thailanstatin D
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Overview
Description
Thailanstatin D is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thailanstatin D involves several steps, including the construction of key fragments such as the (2Z,4S)-4-acetoxy-2-butenamide fragment and the (all-cis)-2,3,5,6-tetrasubstituted tetrahydropyran fragment. These fragments are then joined by a dienyl chain to form the final compound . The synthetic routes often involve stereoselective methods for constructing tetrasubstituted dihydro- and tetrahydropyrans, utilizing reactions such as Heck/Saegusa-Ito cascade sequences and oxa-Michael cyclizations .
Industrial Production Methods: Industrial production of this compound has been improved through metabolic engineering of Burkholderia thailandensis MSMB43. By deleting specific genes involved in the biosynthetic pathway, researchers have significantly increased the yield of this compound in fermentation broths. For example, deletion of the tstR gene resulted in a more than seven-fold increase in this compound titer .
Chemical Reactions Analysis
Types of Reactions: Thailanstatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyran-forming reactions utilize a Heck/Saegusa-Ito cascade sequence to generate hydroxy α,β,γ,δ-unsaturated aldehyde precursors, followed by a catalyst-controlled oxa-Michael cyclization to furnish tetrasubstituted dihydropyrans .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include catalysts for the oxa-Michael cyclization and reagents for the Heck/Saegusa-Ito cascade sequence. The reaction conditions often involve controlled temperatures and specific solvents to ensure high stereocontrol and yield .
Major Products Formed: The major products formed from these reactions are tetrasubstituted dihydro- and tetrahydropyrans, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
Thailanstatin D has several scientific research applications due to its potent cytotoxic properties. It is used as a tool compound to study pre-mRNA splicing and its inhibition. In the field of medicine, this compound is being investigated as a potential anticancer agent due to its ability to inhibit spliceosome assembly and induce cytotoxicity in cancer cells . Additionally, it has applications in chemical biology research to understand the cellular effects of altered mRNA processing .
Mechanism of Action
Thailanstatin D exerts its effects by inhibiting the assembly of the spliceosome, a complex responsible for pre-mRNA splicing. It binds to splicing factor 3b, a subunit of the human spliceosome, thereby preventing the proper processing of pre-mRNA into mature mRNA. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cytotoxic effects in cells .
Comparison with Similar Compounds
These compounds share a common structural motif but differ in their terminal oxane rings and specific substituents . Thailanstatin D is unique due to its specific binding affinity and stability compared to other members of the family .
List of Similar Compounds:- Thailanstatin A
- Thailanstatin B
- Spliceostatin D
- FR901464
- FR901465
- FR901463
Properties
Molecular Formula |
C28H41NO8 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-[(3S,5S,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid |
InChI |
InChI=1S/C28H41NO8/c1-17(6-9-22-14-28(16-34-28)15-23(37-22)13-27(32)33)7-10-25-18(2)12-24(20(4)36-25)29-26(31)11-8-19(3)35-21(5)30/h6-9,11,18-20,22-25H,10,12-16H2,1-5H3,(H,29,31)(H,32,33)/b9-6+,11-8-,17-7+/t18-,19-,20+,22+,23+,24+,25-,28+/m0/s1 |
InChI Key |
QPCQVHMOLDTVHX-LYSKETOYSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2C[C@@]3(C[C@H](O2)CC(=O)O)CO3)C)NC(=O)/C=C\[C@H](C)OC(=O)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2CC3(CC(O2)CC(=O)O)CO3)C)NC(=O)C=CC(C)OC(=O)C |
Origin of Product |
United States |
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